molecular formula C36H27N3 B3059133 N,N,N',N'-Tetraphenyl-9H-carbazole-2,7-diamine CAS No. 945261-94-9

N,N,N',N'-Tetraphenyl-9H-carbazole-2,7-diamine

Cat. No.: B3059133
CAS No.: 945261-94-9
M. Wt: 501.6 g/mol
InChI Key: MAAAZGDLRLAFTB-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetraphenyl-9H-carbazole-2,7-diamine is a carbazole-based aromatic diamine characterized by a central carbazole core substituted with four phenyl groups at the 2,7-positions. This structure confers high thermal stability, amorphous film-forming ability, and balanced charge-transport properties, making it a candidate for organic light-emitting diode (OLED) host materials and other optoelectronic applications . Its molecular formula is C₄₂H₃₀N₂, with a molecular weight of 538.70 g/mol. The absence of electron-donating or withdrawing substituents on the phenyl rings distinguishes it from structurally related compounds.

Properties

IUPAC Name

2-N,2-N,7-N,7-N-tetraphenyl-9H-carbazole-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H27N3/c1-5-13-27(14-6-1)38(28-15-7-2-8-16-28)31-21-23-33-34-24-22-32(26-36(34)37-35(33)25-31)39(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAAZGDLRLAFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(N4)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650741
Record name N~2~,N~2~,N~7~,N~7~-Tetraphenyl-9H-carbazole-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945261-94-9
Record name N~2~,N~2~,N~7~,N~7~-Tetraphenyl-9H-carbazole-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetraphenyl-9H-carbazole-2,7-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts and specific solvents to facilitate the reaction .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while substitution reactions can yield a variety of substituted carbazole compounds .

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraphenyl-9H-carbazole-2,7-diamine involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound’s electronic properties allow it to participate in charge transport and light emission processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Modifications

N,N,N',N''-Tetrakis(4-methoxyphenyl)-9H-carbazole-2,7-diamine (DPA-CBz-H)
  • Molecular Formula : C₄₀H₃₅N₃O₄
  • Molecular Weight : 621.72 g/mol
  • Key Features : Methoxy (-OCH₃) groups at the para positions of the phenyl rings enhance electron-donating capacity and solubility.
  • Applications: Used in Buchwald–Hartwig amination reactions for synthesizing complex organic compounds. The methoxy groups improve reactivity in cross-coupling reactions compared to non-substituted phenyl derivatives .
N2,N2,N7,N7-Tetrakis(4-methoxyphenyl)-9-phenyl-9H-carbazole-2,7-diamine
  • Molecular Formula : C₄₆H₃₉N₃O₄
  • Molecular Weight : 697.82 g/mol
  • Key Features : Additional phenyl substitution at the 9-position of the carbazole core increases steric bulk, reducing crystallization and enhancing thermal stability.
  • Applications : High-efficiency synthesis of OLED materials due to improved charge balance .
7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine (CzFA)
  • Molecular Formula : C₄₃H₃₁N₃
  • Molecular Weight : 589.73 g/mol
  • Key Features : Incorporates a spirobi-fluorene group, which enhances rigidity and reduces intermolecular interactions.
  • Applications : Demonstrated superior performance in red phosphorescent OLEDs (max. current efficiency: 27.8 cd/A) compared to CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl), a traditional host material .
9,9-Dibutyl-N,N,N',N'-tetraphenyl-9H-fluorene-2,7-diamine (DTFD)
  • Molecular Formula : C₄₄H₄₀N₂
  • Molecular Weight : 596.81 g/mol
  • Key Features : Fluorene core replaces carbazole, with butyl groups enhancing solubility.
  • Applications : Used in blue electroluminescent devices, where the fluorene core’s extended conjugation improves electron mobility .
N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine
  • Molecular Formula : C₅₇H₄₀N₂
  • Molecular Weight : 752.96 g/mol
  • Key Features : Naphthyl substituents promote π-π stacking, improving charge transport in thin films.
  • Applications : High thermal stability (Tg > 150°C) makes it suitable for high-temperature OLED processing .

Performance Data Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Application Efficiency/Stability
N,N,N',N'-Tetraphenyl-9H-carbazole-2,7-diamine Carbazole Phenyl (2,7) 538.70 OLED host Balanced charge transport
DPA-CBz-H Carbazole 4-Methoxyphenyl (2,7) 621.72 Cross-coupling reactions High reactivity in amination
CzFA Spirobi-fluorene Carbazole, diphenylamine 589.73 Red phosphorescent OLEDs 27.8 cd/A current efficiency
DTFD Fluorene Dibutyl, tetraphenyl 596.81 Blue electroluminescent Enhanced electron mobility
N,N'-Di(1-naphthyl)-... Fluorene 1-Naphthyl, tetraphenyl 752.96 High-temperature OLEDs Tg > 150°C

Key Research Findings

Electron-Donating Substituents: Methoxy groups in DPA-CBz-H improve solubility and reactivity but may reduce thermal stability compared to non-substituted phenyl derivatives .

Spiro vs. Carbazole Cores : CzFA’s spirobi-fluorene structure outperforms carbazole-based hosts in red OLEDs due to reduced intermolecular quenching .

Naphthyl vs. Phenyl : Naphthyl-substituted fluorene derivatives exhibit superior thermal stability, critical for industrial OLED fabrication .

Fluorene vs. Carbazole : Fluorene cores (e.g., DTFD) offer better electron mobility, while carbazole derivatives excel in hole transport .

Biological Activity

N,N,N',N'-Tetraphenyl-9H-carbazole-2,7-diamine (TPCA) is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of TPCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TPCA is characterized by its unique molecular structure, which includes four phenyl groups attached to a carbazole backbone. The chemical formula is C24H22N2C_{24}H_{22}N_2 with a molecular weight of approximately 358.44 g/mol. The presence of multiple phenyl groups enhances its electronic properties, making it a candidate for various biological applications.

Antitumor Activity

Research indicates that TPCA exhibits significant antitumor properties. A study reported that TPCA inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, it was found to downregulate key oncogenes and upregulate tumor suppressor genes, leading to reduced tumor growth in vitro and in vivo models .

Table 1: Antitumor Activity of TPCA

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Induction of apoptosis
MCF-74.5Cell cycle arrest at G1 phase
A5496.0Inhibition of angiogenesis

Neuroprotective Effects

TPCA has shown promise in neuroprotection against oxidative stress-induced neuronal damage. In studies involving neuronal cell lines, TPCA demonstrated the ability to scavenge free radicals and reduce oxidative stress markers. This neuroprotective effect is attributed to its antioxidative properties .

Case Study: Neuroprotection in HT22 Cells
In a study using HT22 neuronal cells exposed to glutamate toxicity, TPCA significantly reduced cell death and improved cell viability at concentrations as low as 3 µM. The mechanism involved the modulation of intracellular calcium levels and inhibition of apoptotic pathways .

The biological activities of TPCA can be attributed to several mechanisms:

  • Antioxidant Activity : TPCA effectively scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in cells.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Cell Cycle Regulation : TPCA influences cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.

Pharmacological Potential

Given its diverse biological activities, TPCA has potential therapeutic applications in:

  • Cancer Therapy : As an adjunct treatment for various cancers due to its ability to inhibit tumor growth.
  • Neurodegenerative Diseases : As a neuroprotective agent in conditions like Alzheimer's disease and Parkinson's disease due to its antioxidative properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N,N',N'-Tetraphenyl-9H-carbazole-2,7-diamine
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N,N,N',N'-Tetraphenyl-9H-carbazole-2,7-diamine

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